![molecular formula C14H21NO3S B5523425 ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)
ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
"Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate" is a compound that has been synthesized and characterized through various scientific studies. The focus has been on understanding its molecular structure, chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves treatment with specific reagents under controlled conditions. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a compound with a somewhat similar structure, was achieved by treating with ethyl 2-cyano-3,3-dimethylthioacrylate (L. Minga, 2005).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using X-ray diffraction methods. This technique helps in understanding the crystal structure and spatial arrangement of molecules (L. Minga, 2005).
Scientific Research Applications
Organic Synthesis and Catalysis
A study by Abaee and Cheraghi (2013) demonstrated a facile four-component Gewald reaction under organocatalyzed aqueous conditions. This process efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature, showcasing a method for synthesizing complex thiophene derivatives with potential applications in material science and pharmaceuticals (Abaee, M. S., & Cheraghi, Somaye, 2013).
Crystal Structure Analysis
Minga (2005) synthesized a thiophene derivative and determined its crystal structure through X-ray diffraction, indicating potential in fungicidal and plant growth regulation applications. This highlights the role of thiophene derivatives in agriculture and bioactive material development (Minga, L., 2005).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) explored the antimicrobial and antioxidant activities of synthesized thiophene derivatives. Their findings underline the importance of these compounds in developing new antimicrobial agents and antioxidants, which are crucial in pharmaceuticals and healthcare (Raghavendra, K. et al., 2016).
Novel Antitumor Agents
Romagnoli et al. (2014) designed thiophene derivatives as antitumor agents, demonstrating their potential to inhibit tubulin assembly and induce apoptosis in cancer cell lines. This research underscores the significance of thiophene derivatives in the ongoing search for effective cancer therapies (Romagnoli, R. et al., 2014).
Dye Synthesis and Application
Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, assessing their dyeing performance and fastness properties. This highlights the application of thiophene derivatives in textile engineering and dye chemistry (Iyun, O. et al., 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-7-18-12(16)10-8(2)9(3)19-11(10)15-13(17)14(4,5)6/h7H2,1-6H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUHTCZYDUJQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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